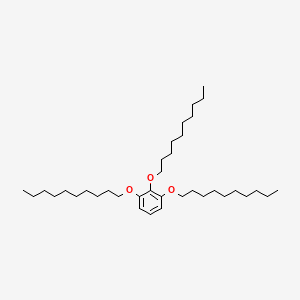
1,2,3-Tris(decyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(decyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three decyloxy groups at the 1, 2, and 3 positions. This compound is part of a broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(decyloxy)benzene typically involves the alkylation of a benzene derivative with decyl groups. One common method is the reaction of pyrogallol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tris(decyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The decyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
- Oxidation products include decyloxybenzaldehyde or decyloxybenzoic acid.
- Reduction products include decyloxycyclohexane derivatives.
- Substitution products depend on the specific electrophile used in the reaction.
Aplicaciones Científicas De Investigación
1,2,3-Tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in substituted benzenes.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(decyloxy)benzene depends on its specific application. In chemical reactions, the decyloxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects. This can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more or less reactive depending on the substituents present.
Comparación Con Compuestos Similares
1,2,4-Tris(decyloxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,3,5-Tris(decyloxy)benzene: Another isomer with distinct reactivity and applications.
1,2,3-Tris(hexyloxy)benzene: Shorter alkyl chains result in different physical and chemical properties.
Uniqueness: 1,2,3-Tris(decyloxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The decyloxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in both organic synthesis and industrial processes.
Propiedades
Número CAS |
151237-07-9 |
|---|---|
Fórmula molecular |
C36H66O3 |
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H66O3/c1-4-7-10-13-16-19-22-25-31-37-34-29-28-30-35(38-32-26-23-20-17-14-11-8-5-2)36(34)39-33-27-24-21-18-15-12-9-6-3/h28-30H,4-27,31-33H2,1-3H3 |
Clave InChI |
CLWWKLPXMUQPQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


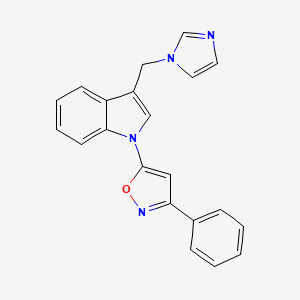
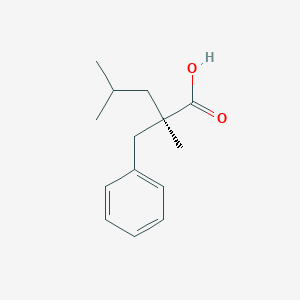
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)


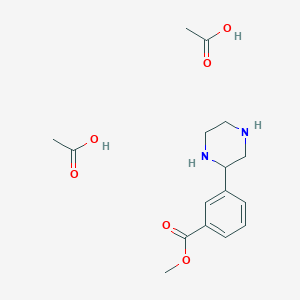
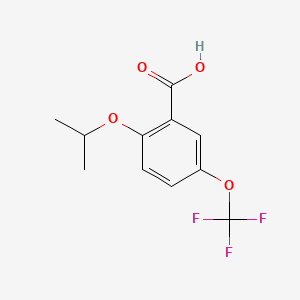
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)

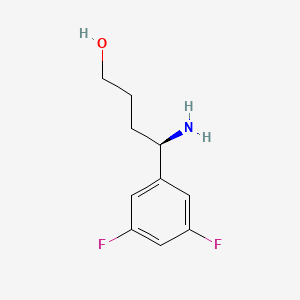

![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
